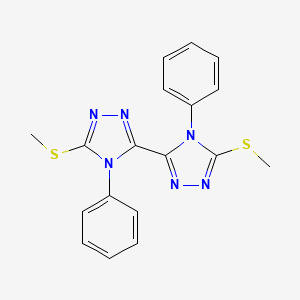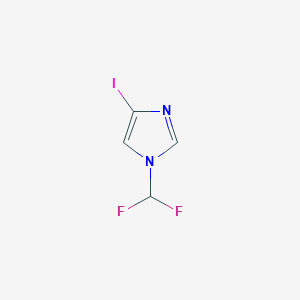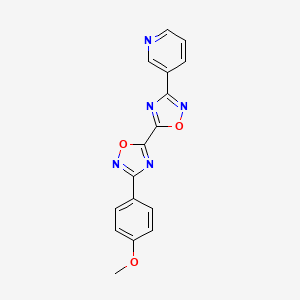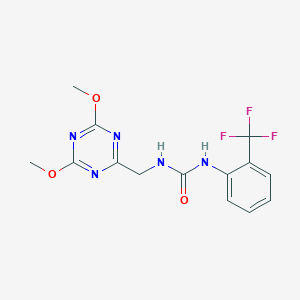
3-Methylsulfanyl-5-(5-methylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)-4-phenyl-1,2,4-triazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "3-Methylsulfanyl-5-(5-methylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)-4-phenyl-1,2,4-triazole" is a multifunctional molecule that is part of the 1,2,4-triazole family. This family of compounds is known for its diverse range of biological activities and applications in various fields of chemistry and pharmacology. The compound is likely to possess interesting chemical and physical properties due to the presence of methylsulfanyl and phenyl groups attached to the triazole rings.
Synthesis Analysis
The synthesis of triazole derivatives can be achieved through various methods, including the copper-catalyzed azide-alkyne cycloadditions (CuAAC), as demonstrated in the synthesis of sulfur-functionalized 1,2,3-triazoles . The process involves the use of t-BuOK-promoted dephosphinylation and subsequent CuAAC with alkyl azides or aryl azides. This method provides a regioselective approach to synthesize substituted triazoles with good yields and broad scope.
Molecular Structure Analysis
The molecular structure of triazole derivatives can be studied using X-ray diffraction (XRD) and computational methods such as density functional theory (DFT) calculations . These studies provide insights into the intramolecular and intermolecular forces present in the crystal structure, as well as the π-π stacking interactions due to the presence of aromatic moieties . The molecular geometry and electronic structure can be further analyzed through FT-IR, HOMO-LUMO, NBO, and MEP analysis .
Chemical Reactions Analysis
Triazole compounds can undergo various chemical reactions, including tautomerism, which is the ability of a chemical species to exist as two or more interconvertible forms . The tautomeric preference is influenced by the nature of substituents and the environment. For instance, the presence of electron-acceptor and electron-donor substituents can determine the tautomeric form in the crystal . Additionally, triazole derivatives can be used as intermediates in the synthesis of other nitrogen-heterocycles .
Physical and Chemical Properties Analysis
The physical and chemical properties of triazole derivatives are influenced by their molecular structure. The presence of sulfur atoms and nitrogen in the triazole ring can contribute to the compound's reactivity and potential biological activity . Theoretical calculations can predict properties such as hyperpolarizability, which is related to the nonlinear optical susceptibilities of the material . The compound's reactivity can also be discussed in terms of conceptual DFT theory, which shows the tendency of sulfur to be the most active center in electrophilic and radical attacks .
科学的研究の応用
Tautomeric Preferences and Structural Analysis
Tautomeric structures of 1,2,4-triazole derivatives, including compounds similar to the requested chemical, show a preference for configurations where electron-acceptor and electron-donor substituents occupy specific positions, highlighting their stability and potential reactivity patterns in various conditions. Such structural insights are crucial for understanding their behavior in chemical reactions and potential applications in material science or as precursors in organic synthesis (Buzykin et al., 2006).
Synthesis and Structural Insights
Efficient synthetic routes have been explored for 1,2,4-triazole derivatives, including microwave-assisted processes that bypass the need for solvents and catalysts. These methods offer environmentally friendly alternatives for producing complex molecules, which can serve as intermediates in pharmaceutical synthesis or in the development of new materials. Theoretical and structural analyses provide insights into their reactivity and interaction mechanisms, which are vital for designing molecules with specific properties (Moreno-Fuquen et al., 2019).
Chemical State and Adlayer Structure on Metal Surfaces
The chemical states and structures of triazole derivatives on metal surfaces have been extensively studied, indicating their potential as anticorrosion agents or components in nanosensor and nanocatalyst construction. Understanding the molecular arrangement and interaction with surfaces under various conditions is key to tailoring their properties for specific applications in surface science and nanotechnology (Wrzosek et al., 2017).
Antitumor Activity and Synthetic Applications
The design and synthesis of bis(triazole Schiff-base)s have shown promising results in antitumor activity, underscoring the potential of 1,2,4-triazole derivatives in medicinal chemistry. These findings highlight the versatility of triazole compounds in drug design, offering a pathway to developing new therapeutic agents (Hu et al., 2008).
特性
IUPAC Name |
3-methylsulfanyl-5-(5-methylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)-4-phenyl-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N6S2/c1-25-17-21-19-15(23(17)13-9-5-3-6-10-13)16-20-22-18(26-2)24(16)14-11-7-4-8-12-14/h3-12H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILVVAJBROWTVTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN=C(N1C2=CC=CC=C2)C3=NN=C(N3C4=CC=CC=C4)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methylsulfanyl-5-(5-methylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)-4-phenyl-1,2,4-triazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2'-(4-Ethoxyphenyl)-1-methyl-1',10b'-dihydrospiro[piperidine-4,5'-pyrazolo[1,5-c][1,3]benzoxazine]](/img/structure/B2554170.png)

![2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2554174.png)
![tert-Butyl (7S)-7-hydroxy-5-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B2554175.png)


![3,4-diethoxy-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2554180.png)

![{2-[2-(3-Bromophenyl)benzimidazolyl]ethoxy}benzene](/img/structure/B2554183.png)
![1'-[(4-methoxyphenyl)acetyl]-4H-spiro[1,2,4-benzothiadiazine-3,4'-piperidine] 1,1-dioxide](/img/structure/B2554184.png)
![N-benzyl-5-methyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide](/img/structure/B2554187.png)

![N-[2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-4-nitrobenzamide](/img/structure/B2554189.png)